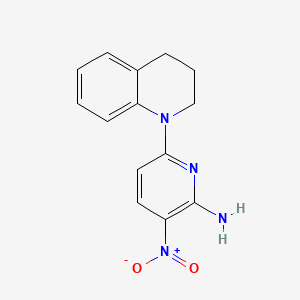

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine

Description

6-(3,4-Dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine is a pyridine derivative featuring a 3-nitro group, a 2-amino substituent, and a 3,4-dihydroquinolin-1(2H)-yl moiety at the 6-position.

Properties

IUPAC Name |

6-(3,4-dihydro-2H-quinolin-1-yl)-3-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c15-14-12(18(19)20)7-8-13(16-14)17-9-3-5-10-4-1-2-6-11(10)17/h1-2,4,6-8H,3,5,9H2,(H2,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWDUYPYNOADKFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C3=NC(=C(C=C3)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dihydroquinoline with 2-amino-3-nitropyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as an anticancer agent.

Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine (C₁₃H₁₁Cl₂N₃O₂)

- Structure: Shares the 3-nitropyridin-2-amine core but replaces the dihydroquinolinyl group with a chloro substituent at position 6 and a 4-chlorophenethyl chain.

- Molecular Weight : 312.15 g/mol (vs. ~365 g/mol estimated for the target compound).

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

- Structure: Features an isoquinoline scaffold linked to the pyridine core via an amino group. The nitro and chloro groups are retained, but the dihydroquinolinyl is replaced with a methylpyrazole-substituted isoquinoline.

- Synthesis : Prepared via Buchwald–Hartwig cross-coupling and nucleophilic aromatic substitution, suggesting analogous methods could apply to the target compound .

Dihydroquinolinyl-Containing Compounds

4-(3,4-Dihydroquinolin-1(2H)-yl)-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinoline-3-carboxylic Acid Ethyl Ester

- Structure: A quinoline derivative with a dihydroquinolinyl group and nitro substituent. The tetrahydrofuran-3-yl-oxy group introduces polarity, contrasting with the target’s pyridine core.

- Molecular Weight: ~525 g/mol (estimated), significantly higher due to the carboxylic acid ester and extended quinoline system .

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-1,3,5-triazine-2-amine Derivatives

- Structure: 1,3,5-Triazine core with dihydroisoquinolinyl and aryl substituents (e.g., trimethoxyphenyl, thienyl).

- Properties: Melting points range from 170–228°C, with yields varying from 16–62%. These compounds exhibit antileukemic activity in 3D-QSAR models, suggesting the dihydroquinolinyl/isoquinolinyl groups contribute to bioactivity .

Comparative Data Table

Structural and Functional Implications

- Dihydroquinolinyl vs. Isoquinolinyl: The dihydroquinolinyl group in the target compound may confer better solubility than fully aromatic systems (e.g., isoquinoline in ) due to partial saturation .

- Nitro Group Positioning : The 3-nitro group on pyridine likely enhances electron-withdrawing effects, stabilizing the amine at position 2 and influencing reactivity in nucleophilic substitutions .

- Biological Potential: While direct data are lacking, analogs like 1,3,5-triazine derivatives () show that dihydroquinolinyl/isoquinolinyl groups paired with nitro or amino substituents are promising scaffolds for anticancer agents.

Biological Activity

6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its specific chemical structure, which includes a nitro group and a dihydroquinoline moiety. The molecular formula is with a molecular weight of approximately 256.26 g/mol.

Research indicates that compounds similar to 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine exhibit inhibitory effects on various enzymes and receptors. Notably, they have shown activity against cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in neurodegenerative diseases like Alzheimer's.

- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibitors of AChE are considered potential treatments for Alzheimer's disease due to their role in increasing acetylcholine levels in the brain.

- Monoamine Oxidase Inhibition : Similar compounds have demonstrated inhibition of MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. This dual inhibition may provide a synergistic effect beneficial for treating mood disorders and neurodegenerative diseases.

Case Studies

Several studies have reported on the biological evaluation of related compounds:

- Study on Dihydroquinoline Derivatives : A study designed new hybrid compounds based on 3,4-dihydroquinolinone derivatives that showed significant inhibition against both AChE and MAOs. For instance, one derivative exhibited an IC50 value of 0.28 µM for AChE and 0.91 µM for MAO-A, highlighting the potential efficacy of these compounds in treating Alzheimer's disease .

- Neuroprotective Effects : Another study assessed the neuroprotective effects of similar compounds in vitro, demonstrating that they could cross the blood-brain barrier (BBB) effectively while exhibiting low cytotoxicity at concentrations below 12.5 µM . This property is critical for developing effective treatments for central nervous system disorders.

Toxicity and Safety Profile

The safety profile of 6-(3,4-dihydroquinolin-1(2H)-yl)-3-nitropyridin-2-amine has been evaluated in various animal models. It was found to lack acute toxicity even at high doses (up to 2500 mg/kg), indicating a favorable safety margin for further development .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄O₂ |

| Molecular Weight | 256.26 g/mol |

| AChE IC50 | ~0.28 µM |

| MAO-A IC50 | ~0.91 µM |

| Acute Toxicity (in mice) | No toxicity at 2500 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.